molecular formula C15H14N2 B1607727 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 20927-57-5

4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No. B1607727
CAS RN: 20927-57-5
M. Wt: 222.28 g/mol
InChI Key: UWSMNBPALLFTAQ-UHFFFAOYSA-N
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Description

4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound that belongs to the benzodiazepine class of drugs . It shares a similar structure with other benzodiazepines like alprazolam and lorazepam .


Synthesis Analysis

The synthesis of 1,5-benzodiazepine-2,3-dicarboxylates has been achieved by one-pot three-component domino reactions in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce (OTf)3 in EtOH at ambient temperature . The reactions of 1-benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine with methyl 1-bromocycloalkanecarboxylates and zinc, followed by hydrolysis of the reaction mixtures, resulted in the formation of spiro-δ-lactams bearing a 2-(N-benzoylamino)phenyl substituent at the nitrogen atom .


Molecular Structure Analysis

The structure of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine, a similar compound, contains a total of 44 bonds; 26 non-H bonds, 19 multiple bonds, 2 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 imine (aromatic), and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

The reactions of 1-benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine with alicyclic Reformatsky reagents resulted in the formation of spiro-δ-lactams bearing a 2-(N-benzoylamino)phenyl substituent at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine include a molecular weight of 222.28500, a density of 1.12g/cm3, a boiling point of 372.8ºC at 760 mmHg, and a flash point of 179.3ºC .

Scientific Research Applications

  • Pharmacology

    • 1,5-Benzodiazepines are a class of drugs prescribed against psychotic disorders . They have a wide range of biological properties and have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic . They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • Chemistry

    • 1,5-Benzodiazepines serve as a useful tool for delineating the pharmacological actions of CCK .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • Fluorescence Properties

    • 1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
    • The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
    • Compound 5i as a metal ion fluorescent probe has excellent selectivity for Ag+ detection .
  • Pharmacology

    • 1,5-Benzodiazepines are the most studied group of diazepines, which are a class of drugs prescribed against psychotic disorders . An immense literature is continually produced from the research work carried out about the synthesis and pharmacological activities of 1,5-benzodiazepine . Due to their wide range of biological properties the benzodiazepine nucleus has continued to attract many investigators to synthesize and screen their analogues for all possible activities .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • Imidazole Containing Compounds

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • 1,2,4-benzothiadiazine-1,1-dioxide Derivatives

    • The literature survey revealed that 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess the following pharmacological activities: antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • 1,3,5-Triazepines and Benzo [f] [1,3,5]triazepines

    • These derivatives have been used as drugs for treating nervous system diseases .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • 3H-quinazolin-4-one Derivatives

    • They are essentially used as analgesic, antinflammatory, diuretic, anticonvulsants, potential antispasmolytic, long active sedatives, bronchodilators, and cholertic agents .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • 1,2,4-benzothiadiazine-1,1-dioxide Derivatives

    • The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
  • 1,3,5-Triarylpyrazoline Compounds

    • These compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
    • The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
    • Compound 5i as a metal ion fluorescent probe has excellent selectivity for Ag+ detection .

properties

IUPAC Name

4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSMNBPALLFTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377993
Record name 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

CAS RN

20927-57-5
Record name 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 2
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 3
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 4
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 5
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 6
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Citations

For This Compound
10
Citations
AM Ahmed, H Abdel‐Ghany… - Journal of …, 2019 - Wiley Online Library
1,2,4‐Triazin‐3‐ylthio‐, 1,2,4‐triazepin‐3‐ylthio‐, 1,2,4‐triazol‐3‐ylthio‐, and 1,2,4,3‐triazaphosphol‐5‐ylthio‐1,5‐benzodiazepines 4–20 were prepared via the reaction of 2‐oxo‐4‐…
Number of citations: 2 onlinelibrary.wiley.com
M Zhang, Q Wu, J Xu - Helvetica Chimica Acta, 2023 - Wiley Online Library
2,4‐Diaryl‐2,3‐dihydro‐1H‐1,5‐benzodiazepines readily undergo a ring contraction to generate 2‐aryl‐1‐styrylbenzimidazoles in the presence of some Lewis acids. Copper acetate …
Number of citations: 0 onlinelibrary.wiley.com
LT An, FQ Ding, JP Zou, XH Lu - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the title compound, C22H18Cl2N2, the seven-membered heterocyclic ring is in a boat-shaped conformation. The molecules are linked by N—H⋯N hydrogen bonding into one-…
Number of citations: 2 scripts.iucr.org
CG Neochoritis, CA Tsoleridis… - Journal of medicinal …, 2010 - ACS Publications
Amino-1,5-benzoxazepines 2 and 5 and hydroxyl-1,5-benzodiazepines 3 and 6 have been synthesized in one-pot solvent-free conditions from 2,3-diaminophenol and ketones through …
Number of citations: 81 pubs.acs.org
TE Camara, S Coulibali, S Kone, T Adeyole… - 2017 - wjpr.s3.ap-south-1.amazonaws.com
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Page 1 www.wjpr.net Vol 7, Issue 1, 2018. 61 Siomenan et al. World Journal of Pharmaceutical Research NOVEL SYNTHESIS …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
WA Ewes, SMI Badr, HM Eisa… - Heterocyclic …, 2015 - degruyter.com
New pyrazoles have been synthesized and evaluated as breast cancer cell growth inhibitors. Condensation of the substituted pyrazole-4-carbaldehyde 1 with acetophenone and …
Number of citations: 4 www.degruyter.com
J Liu, S Hou, J Xu - Phosphorus, Sulfur, and Silicon and the …, 2011 - Taylor & Francis
Although alkanesulfonyl chlorides react with linear imines to give rise to β-sultam derivatives, in this study, they were reacted with various cyclic imines, including 1-pyrroline, oxazoline, …
Number of citations: 25 www.tandfonline.com
C Matthee, G Terre'Blanche… - Chemical Biology & …, 2022 - Wiley Online Library
Over the past few years, great progress has been made in the development of high‐affinity adenosine A 1 and/or A 2A receptor antagonists—promising agents for the potential …
Number of citations: 3 onlinelibrary.wiley.com
AD Sagar, RM Tigote, KP Haval, YP Sarnikar… - Int J Sci Res Publ, 2013 - Citeseer
Phosphonitrilic chloride was found to be an efficient reagent for the preparation of 1, 5-benzodiazepine derivatives of o-phenylenediamine and ketones. This method is an easy, rapid, …
Number of citations: 6 citeseerx.ist.psu.edu
福島清吾, 赤堀幸男, 坂本征則, 野呂和子… - YAKUGAKU …, 1970 - jstage.jst.go.jp
Catalytic reduction of 2-methyl-4-phenyl-3H-1, 5-benzodiazepine (IV) gave 2-methyl-4-phenyl-2, 3, 4, 5-tetrahydro-1H-1, 5-benzodiazepine (V) which was assumed to be a mixture of …
Number of citations: 2 www.jstage.jst.go.jp

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